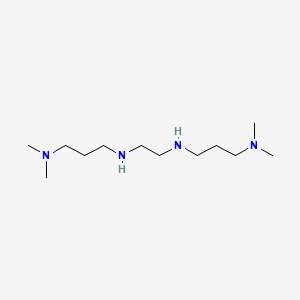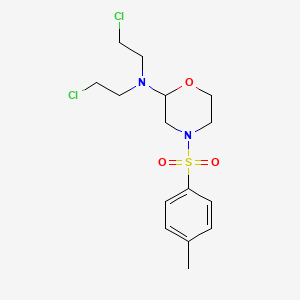
2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- is a fluorinated organic compound belonging to the pyran family. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- typically involves the fluorination of pyran derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction parameters. This method enhances yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques, such as electrochemical fluorination, is also explored to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
The major products formed from these reactions include various fluorinated derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- finds applications in several fields:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its role in creating fluorinated pharmaceuticals with enhanced bioavailability and stability.
Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical resistance.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine enhances the compound’s reactivity, allowing it to form strong bonds with various substrates. This property is exploited in designing molecules with specific biological or chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran-2-one: A non-fluorinated analog with different reactivity and applications.
3,4-Dihydro-2H-pyran: Another pyran derivative with distinct chemical properties.
2H-Pyran-2-carboxaldehyde: A related compound with an aldehyde functional group.
Uniqueness
The uniqueness of 2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- lies in its extensive fluorination, which imparts exceptional stability, reactivity, and resistance to degradation. These properties make it a valuable compound for advanced scientific research and industrial applications.
Propriétés
Numéro CAS |
65601-67-4 |
|---|---|
Formule moléculaire |
C6F10O2 |
Poids moléculaire |
294.05 g/mol |
Nom IUPAC |
2,3,3,4,4,5,5,6,6-nonafluorooxane-2-carbonyl fluoride |
InChI |
InChI=1S/C6F10O2/c7-1(17)2(8)3(9,10)4(11,12)5(13,14)6(15,16)18-2 |
Clé InChI |
NBGJVHHAGWBNLL-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C1(C(C(C(C(O1)(F)F)(F)F)(F)F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)



![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)




![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)


![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)
